
3-Hydroxypyrrolidine hydrochloride
Overview
Description
3-Hydroxypyrrolidine hydrochloride is a chiral pyrrolidine derivative with a hydroxyl group at the 3-position. It exists as two enantiomers: (R)-3-Hydroxypyrrolidine hydrochloride (CAS: 104706-47-0) and (S)-3-Hydroxypyrrolidine hydrochloride (CAS: 122536-94-1). The compound is a white to off-white crystalline solid with a melting point of 104–107°C and a molecular weight of 123.58 g/mol .
Preparation Methods
Synthesis from Optically Active 4-Amino-(S)-2-hydroxybutylic Acid
One industrially significant method involves starting from optically pure 4-amino-(S)-2-hydroxybutylic acid. The process includes the following key steps:
Amine Protection: Introduction of an amine protecting group (e.g., carbamate or amide) to the amino group of 4-amino-(S)-2-hydroxybutylic acid to prevent side reactions during subsequent steps.
Reduction of Carboxylic Acid: The carboxylic acid group is reduced to a primary alcohol, typically using reducing agents under controlled conditions.
Deprotection: Removal of the amine protecting group to yield an amine salt intermediate.
Halogenation: Activation of the primary alcohol by halogenation (e.g., bromination using bromic acid, acetyl bromide) to form a good leaving group.
Cyclization: Intramolecular amine cyclization in the presence of bases such as sodium carbonate or potassium carbonate in solvents like water or C1-C4 alcohols to form optically pure (S)-3-hydroxypyrrolidine.
This method allows for simple purification by distillation under reduced pressure without additional complex purification steps, making it economically viable for industrial production. The process yields optically and chemically pure (S)-3-hydroxypyrrolidine, suitable for pharmaceutical applications.
Step | Description | Reagents/Conditions |
---|---|---|
Amine Protection | Protect amino group | Amidation or carbamation methods |
Reduction | Carboxylic acid to primary alcohol | Common reducing agents (e.g., NaBH4) |
Deprotection | Remove protecting group | Acidic or basic hydrolysis |
Halogenation | Activate alcohol to leaving group | Bromic acid, acetyl bromide, 0–100°C |
Cyclization | Intramolecular ring closure | Base (Na2CO3, K2CO3, etc.), solvent (water, alcohol) |
Synthesis via Esterification, Lactam Cyclization, and Amide Reduction
An alternative route involves:
Esterification: Conversion of the carboxylic acid group of 4-amino-(S)-2-hydroxybutylic acid into an ester using alkyl or benzyl alcohols under acidic conditions (e.g., halogen acid or sulfuric acid catalysts).
Lactam Formation: Cyclization of the ester intermediate to form a lactam ring.
Amide Reduction: Reduction of the lactam carbonyl group to yield (S)-3-hydroxypyrrolidine.
This method can be performed consecutively without intermediate purification, enhancing efficiency. Reaction temperatures range from 0 to 150°C, and the final product is purified by adjusting pH and distillation under reduced pressure.
Step | Description | Reagents/Conditions |
---|---|---|
Esterification | Carboxylic acid to ester | Alkyl/benzyl alcohol, halogen acid, 0–150°C |
Lactam Cyclization | Formation of lactam ring | Acidic conditions, no purification needed |
Amide Reduction | Reduction of lactam to amine | Reducing agents (e.g., LiAlH4) |
Hydrogenation of N-Benzyl-3-hydroxysuccinimide Derivatives
Another synthetic approach uses N-benzyl-(3S)-hydroxysuccinimide as a precursor:
Hydrogenation: Catalytic hydrogenation with 10% palladium on activated carbon in ethanol at 75°C under pressure (~0.55 MPa) for 5 hours reduces the imide to (S)-3-hydroxypyrrolidine.
Hydrochloride Formation: Treatment of the free base with concentrated hydrochloric acid in isopropyl alcohol at room temperature yields the hydrochloride salt.
This method achieves high yield (88%) and purity (99.2%) and is suitable for scale-up.
Step | Description | Reagents/Conditions |
---|---|---|
Hydrogenation | Reduction of N-benzyl hydroxysuccinimide | Pd/C catalyst, ethanol, 75°C, 0.55 MPa H2 |
Salt Formation | Formation of hydrochloride salt | HCl in isopropanol, room temperature |
Synthesis via Mitsunobu Reaction and Ester Hydrolysis
A more specialized method involves:
Mitsunobu Reaction: Starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, esterification with benzoic acid under triphenylphosphine and diisopropyl azodicarboxylate (DIAD) conditions, which inverts the stereochemistry at the 3-position.
Ester Hydrolysis: Hydrolysis of the benzoate ester with sodium hydroxide to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
This method is useful for stereochemical control and intermediate preparation for further transformations.
Step | Description | Reagents/Conditions |
---|---|---|
Mitsunobu Esterification | Ester formation with inversion of configuration | Triphenylphosphine, DIAD, benzoic acid |
Hydrolysis | Ester bond cleavage | NaOH aqueous solution |
Method | Starting Material | Key Features | Yield & Purity | Industrial Suitability |
---|---|---|---|---|
4-Amino-(S)-2-hydroxybutylic acid route | Optically pure 4-amino-(S)-2-hydroxybutylic acid | Multi-step, simple purification, mild conditions | High yield, optically pure | High, scalable, cost-effective |
Esterification-lactam reduction | Same as above | Consecutive steps, no intermediate purification | High yield | Suitable for industrial scale |
Hydrogenation of N-benzyl derivative | N-Benzyl-(3S)-hydroxysuccinimide | Catalytic hydrogenation, straightforward | 88% yield, 99.2% purity | Suitable for scale-up |
Mitsunobu reaction and hydrolysis | (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Stereochemical inversion, specialized | Moderate yield | More suited for research scale |
The industrially preferred methods emphasize mild reaction conditions, use of inexpensive starting materials, and minimal purification steps, often relying on distillation under reduced pressure to achieve high purity.
The stereochemistry of the 3-hydroxypyrrolidine is critical for its biological activity; thus, methods that maintain or control optical purity are favored.
Catalytic hydrogenation methods provide efficient routes with high purity but require handling of pressurized hydrogen and catalysts.
The Mitsunobu reaction route offers stereochemical control but involves reagents that may be less desirable for large-scale production due to cost and waste considerations.
Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
---|---|---|---|---|
Amine Protection | Amidation/carbamation | Room temp to mild heat | Organic solvents | Protects amine group |
Reduction of acid | NaBH4 or similar | 0–50°C | Alcohols or aqueous | Converts acid to alcohol |
Halogenation | Bromic acid, acetyl bromide | 0–100°C | C1-C4 alkyl solvents | Activates alcohol for cyclization |
Cyclization | Na2CO3, K2CO3, NaHCO3, bases | Room temp to 50°C | Water, methanol, ethanol | Forms pyrrolidine ring |
Hydrogenation | Pd/C catalyst, H2 gas | 75°C | Ethanol | Reduces imide to amine |
Esterification (Mitsunobu) | Triphenylphosphine, DIAD, benzoic acid | Room temp | Organic solvents | Inverts stereochemistry |
Hydrolysis | NaOH aqueous | Room temp to 50°C | Water | Cleaves ester bond |
The preparation of 3-hydroxypyrrolidine hydrochloride involves several well-established synthetic routes, each with advantages depending on the scale, cost, and purity requirements. Industrial methods favor starting from optically pure amino acids with protection, reduction, halogenation, and cyclization steps due to their economic and operational efficiency. Catalytic hydrogenation of N-benzyl derivatives offers a high-yield alternative with excellent purity. Specialized stereochemical inversion methods provide options for research and development. Overall, these methods enable the production of high-quality this compound for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmaceutical Development
3-Hydroxypyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its chiral nature makes it particularly valuable in developing drugs targeting neurological disorders. Notable applications include:
- Calcium Antagonists : It is a key intermediate for the synthesis of Barnidipine, a calcium antagonist used for treating hypertension .
- Antibiotics : The compound is involved in the synthesis of carbapenem antibiotics, which are vital for combating bacterial infections .
- Neurotransmitter Precursors : It plays a role in synthesizing compounds that act as neurotransmitters, enhancing therapeutic options for neurological conditions .
Chiral Catalysis
In asymmetric synthesis, this compound is employed as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in drug formulation. The compound's ability to facilitate enantioselective reactions allows for the efficient synthesis of complex molecules with desired stereochemistry .
Biochemical Research
The compound is utilized in various biochemical studies, particularly those related to neurotransmitter activity. Research has shown that derivatives of 3-Hydroxypyrrolidine can significantly impact neurotransmitter systems, providing insights into potential therapeutic targets for psychiatric and neurological disorders .
Case Study: Neurotransmitter Activity
A study demonstrated that combining 3-Hydroxypyrrolidine with specific piperidine derivatives resulted in compounds exhibiting enhanced potency against NAPE-PLD, an enzyme involved in lipid signaling pathways. The most potent compound showed a tenfold increase in activity compared to its predecessors .
Material Science
This compound finds applications in the development of novel materials, including polymers. Its unique properties can enhance material performance, making it suitable for various industrial applications. For instance, it has been used to create biaryl carboxamide functional groups that may act as potential antagonists of melanin-concentrating hormone receptors .
Analytical Chemistry
In analytical chemistry, this compound is employed in various techniques such as chromatography to identify and quantify other substances within complex mixtures. Its utility extends to the development of analytical methods aimed at improving the accuracy and reliability of chemical analyses .
Data Table: Applications Overview
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Pharmaceutical Development | Synthesis of Barnidipine and carbapenem antibiotics | Critical intermediate for various drug formulations |
Chiral Catalysis | Asymmetric synthesis of enantiomerically pure compounds | Enhances efficiency and selectivity in drug synthesis |
Biochemical Research | Studies on neurotransmitter activity | Significant impact on understanding brain chemistry |
Material Science | Development of novel polymers | Improves material performance and functionality |
Analytical Chemistry | Chromatography and other analytical techniques | Aids in identifying and quantifying complex mixtures |
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of darifenacin, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various chemical reactions, contributing to its versatility in different applications .
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-3-Hydroxypyrrolidine Hydrochloride
Key Differences :
- Stereoselectivity : The (R)-enantiomer is preferred in darifenacin synthesis due to its specific receptor-binding activity, while the (S)-form is utilized in antimicrobial agents .
- Cost : The (R)-enantiomer commands a higher price (~¥10,000/25g) due to its pharmaceutical demand, compared to the (S)-enantiomer (~¥3,300/5g) .
Structural Analogues and Derivatives
3-Methoxypyrrolidine Hydrochloride
- CAS No.: 136725-50-3 .
- Structure : Methoxy substitution at the 3-position instead of hydroxyl.
- Applications : Intermediate in antipsychotic drug synthesis.
- Key Difference : Reduced polarity compared to 3-hydroxypyrrolidine, enhancing blood-brain barrier penetration .
3,3-Dimethylpyrrolidine Hydrochloride
- CAS No.: 792915-20-9 .
- Structure : Two methyl groups at the 3-position.
- Applications : Building block for agrochemicals.
- Key Difference : Increased steric hindrance slows reaction kinetics but improves thermal stability .
Pyridoxal Hydrochloride
- CAS No.: 65-22-5 .
- Structure : Pyridine derivative with aldehyde and hydroxymethyl groups.
- Applications : Vitamin B6 analog.
- Key Difference : Broader biological activity due to pyridine ring, unlike pyrrolidine’s restricted conformational flexibility .
Physicochemical and Market Comparison
Research Findings and Challenges
- Synthesis Optimization : NaBH₄-CH₃COOH reduction for (S)-3-Hydroxypyrrolidine HCl improves yield to 65% but requires strict temperature control (110–120°C) .
- Regulatory Hurdles : The (R)-enantiomer faces stringent purity requirements (>98%) for pharmaceutical use, increasing production costs .
- Market Dynamics : China dominates global production (60% capacity), driven by cost-effective manufacturing .
Biological Activity
3-Hydroxypyrrolidine hydrochloride, also known as (S)-3-hydroxypyrrolidine hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmaceutical research, supported by case studies and detailed findings.
This compound is an optically active compound with the following chemical structure:
- Molecular Formula: CHClN\O
- CAS Number: 122536-94-1
The compound is characterized by its ability to act as a building block for various bioactive molecules, including calcium antagonists and antibiotics .
1. Pharmacological Applications
This compound serves as an intermediate in the synthesis of several pharmacologically active compounds. Notably, it is utilized in the development of:
- Calcium Channel Blockers: Such as Barnidipine, which is used for treating hypertension .
- Antibiotics: Including carbapenem antibiotics that are critical in treating resistant bacterial infections .
2. Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of 3-hydroxypyrrolidine derivatives in enhancing the potency of various compounds. For instance, a study demonstrated that combining (S)-3-hydroxypyrrolidine with specific piperidine derivatives resulted in compounds with significantly improved biological activity (pIC50 = 7.14 ± 0.04) compared to their counterparts lacking this moiety .
Synthesis and Derivatives
The synthesis of (S)-3-hydroxypyrrolidine hydrochloride involves several steps, often starting from readily available precursors. A common synthetic route includes:
- Protection of Amines
- Reduction of Carboxylic Acids
- Cyclization to Form Pyrrolidine Rings
This synthetic pathway allows for the production of optically pure forms of the compound, which are essential for maintaining biological activity in pharmaceutical applications .
1. Application in Drug Development
A notable case study involved the use of (S)-3-hydroxypyrrolidine hydrochloride as a precursor for synthesizing a novel class of melanin-concentrating hormone receptor antagonists. The derivatives synthesized showed promising results in blocking receptor activity, indicating potential therapeutic applications in obesity and metabolic disorders .
2. Fluorination Studies
Another case study explored the fluorination of (S)-3-hydroxypyrrolidine hydrochloride to develop fluorinated analogs that exhibit enhanced metabolic stability and bioavailability. The study faced challenges regarding yield and scalability but ultimately demonstrated successful synthesis routes that could be adapted for larger-scale production .
Research Findings
Research has consistently shown that the biological activity of this compound is influenced by its stereochemistry and substituent groups. The following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing 3-hydroxypyrrolidine hydrochloride in academic research?
- Synthesis : The compound can be synthesized via a Mitsunobu reaction using 3-hydroxypyrrolidine and aryl alcohols, followed by Boc deprotection and subsequent hydrochlorination .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry and purity. High-performance liquid chromatography (HPLC) with UV detection (λmax ~204–210 nm) is recommended for assessing purity (>95% as per commercial standards) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Protective Measures : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Use fume hoods to avoid inhalation of particulate matter. Inspect gloves for integrity before use and dispose of contaminated materials via regulated waste streams .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. Avoid draining the compound into water systems due to potential environmental hazards .
Q. How should this compound be stored to ensure long-term stability?
- Store in airtight containers at –20°C to prevent degradation. Monitor for discoloration or precipitation, which may indicate decomposition. Avoid prolonged storage (>6 months) without revalidating purity .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during Ugi-type reactions involving this compound?
- Mechanistic Insight : The regioselectivity of imine formation in Ugi three-component reactions (U-3CR) may vary due to steric effects or solvent polarity. Computational modeling (e.g., DFT) can predict intermediate stability, while adjusting reaction solvents (e.g., DMF vs. methanol) may empirically resolve discrepancies .
- Validation : Cross-validate results using X-ray crystallography of intermediates or isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .
Q. What analytical strategies are recommended for resolving data inconsistencies in asymmetric synthesis using this compound?
- Purity Assessment : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers and quantify optical purity. Compare retention times with known standards (e.g., (S)-3-hydroxypyrrolidine hydrochloride, CAS 122536-94-1) .
- Contamination Checks : Screen for byproducts like N-chloro derivatives using LC-MS. Reference spectral libraries (e.g., SciFinder) to identify unexpected peaks .
Q. How can researchers optimize this compound’s role in multicomponent reactions (MCRs) for proline derivative synthesis?
- Reaction Design : Combine with aldehydes and isocyanides in Ugi-4CR under inert atmospheres (argon/nitrogen) to minimize oxidation. Optimize stoichiometry (1:1.2:1 for amine:aldehyde:isocyanide) to maximize yield .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Monitor reaction progress via in situ FTIR to detect carbonyl intermediate formation .
Q. What methodologies are validated for quantifying this compound in complex mixtures?
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) and calibrate against certified reference materials.
- Chromatographic Methods : Develop a gradient HPLC protocol with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Validate linearity (R² >0.99) across 0.1–10 mg/mL concentrations .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₉NO·HCl | |
Melting Point | 106–107°C | |
Optical Purity (Commercial) | >95.0% (HPLC) | |
Stability | ≥5 years at –20°C (crystalline form) |
Properties
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86070-82-8 | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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